REACTION_CXSMILES
|
[Mg].CI.[CH3:4][C:5]1[CH:11]=[CH:10][CH:9]=[C:8]([C:12](=[O:14])[CH3:13])[C:6]=1[NH2:7].[CH2:15](Cl)Cl>C(OCC)C>[CH3:4][C:5]1[CH:11]=[CH:10][CH:9]=[C:8]([C:12]([CH3:15])([OH:14])[CH3:13])[C:6]=1[NH2:7]
|
Name
|
|
Quantity
|
234.93 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
468 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
583 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
371.72 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
468 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
433.9 g
|
Type
|
reactant
|
Smiles
|
CC1=C(N)C(=CC=C1)C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
583 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
698 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with gentle stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was slowly added
|
Type
|
TEMPERATURE
|
Details
|
at reflux over a 21/4-21/2-hour period
|
Type
|
ADDITION
|
Details
|
was slowly added over 11/4-11/2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
During this addition the temperature of the mixture
|
Type
|
TEMPERATURE
|
Details
|
was maintained at about or below 25° C
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred at room temperature for another hour
|
Type
|
CUSTOM
|
Details
|
the reaction was then quenched by the addition of solid ammonium chloride and water
|
Type
|
CUSTOM
|
Details
|
(about 15 hours)
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
The ether phase of the mixture was then separated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
The water phase was mixed with three liters of methylene chloride
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(N)C(=CC=C1)C(C)(O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |